molecular formula C16H15NO2S B353007 3-(4-Ethoxy-benzyl)-3H-benzothiazol-2-one CAS No. 842957-17-9

3-(4-Ethoxy-benzyl)-3H-benzothiazol-2-one

Cat. No. B353007
M. Wt: 285.4g/mol
InChI Key: WYARCHRXYWNBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(4-Ethoxy-benzyl)-3H-benzothiazol-2-one” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of such compounds often involves the use of protecting groups to temporarily render reactive functionalities inert while transformations are performed at other sites in the molecule . The 4-methoxybenzyl (PMB) ester is often used as a protecting group due to its stability under many reaction conditions .


Chemical Reactions Analysis

The PMB ester, a component often used in the synthesis of such compounds, has excellent stability under many reaction conditions . It can be used in a variety of settings and can be removed under mild conditions when desired .

Safety And Hazards

The safety data sheet for a similar compound, “3-(4-ETHOXY-BENZYL)-PIPERIDINE”, suggests that it is for R&D use only and not for medicinal, household, or other use .

Future Directions

The future directions for the research and development of “3-(4-Ethoxy-benzyl)-3H-benzothiazol-2-one” are not explicitly stated in the available literature .

properties

IUPAC Name

3-[(4-ethoxyphenyl)methyl]-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c1-2-19-13-9-7-12(8-10-13)11-17-14-5-3-4-6-15(14)20-16(17)18/h3-10H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYARCHRXYWNBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2C3=CC=CC=C3SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxy-benzyl)-3H-benzothiazol-2-one

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